molecular formula C16H17BrMgO2 B14893676 3-(2-Isopropoxyphenoxymethyl)phenylmagnesium bromide

3-(2-Isopropoxyphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14893676
M. Wt: 345.51 g/mol
InChI Key: BOJBOJZQVGXWJA-UHFFFAOYSA-M
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Description

3-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organomagnesium compound widely used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with a variety of electrophiles to form carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide typically involves the reaction of 3-(2-isopropoxyphenoxymethyl)bromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction is carefully monitored and controlled to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in cross-coupling reactions with various electrophiles to form complex organic molecules.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Alkyl halides, aryl halides.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

    Solvents: Tetrahydrofuran, diethyl ether.

Major Products

The major products formed from these reactions include secondary and tertiary alcohols, substituted aromatic compounds, and complex organic frameworks used in pharmaceuticals and materials science.

Scientific Research Applications

3-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients and intermediates.

    Materials Science: Utilized in the preparation of polymers and advanced materials.

    Biological Research: Investigated for its potential in modifying biomolecules and studying biological pathways.

Mechanism of Action

The mechanism of action of 3-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the organomagnesium species on electrophilic centers. The magnesium atom coordinates with the oxygen of the tetrahydrofuran solvent, stabilizing the reactive intermediate. This allows the phenyl group to attack electrophiles, forming new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent used in similar reactions.

    3-(4-Morpholinylmethyl)phenylmagnesium Bromide: Another Grignard reagent with a different substituent, used for specific synthetic applications.

    Vinylmagnesium Bromide: Used in the formation of carbon-carbon double bonds.

Uniqueness

3-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the isopropoxyphenoxymethyl group, which provides additional steric and electronic effects. This can influence the reactivity and selectivity of the compound in various reactions, making it suitable for specific synthetic applications where other Grignard reagents may not be as effective.

Properties

Molecular Formula

C16H17BrMgO2

Molecular Weight

345.51 g/mol

IUPAC Name

magnesium;1-(phenylmethoxy)-2-propan-2-yloxybenzene;bromide

InChI

InChI=1S/C16H17O2.BrH.Mg/c1-13(2)18-16-11-7-6-10-15(16)17-12-14-8-4-3-5-9-14;;/h3-4,6-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

BOJBOJZQVGXWJA-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=CC=CC=C1OCC2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

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